molecular formula C3H4BrN5S B13453989 [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide

Cat. No.: B13453989
M. Wt: 222.07 g/mol
InChI Key: VGWBVMAEBAJALV-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is a heterocyclic compound that combines the structural features of triazole and thiadiazole rings. This compound is of significant interest in medicinal chemistry due to its diverse pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide typically involves the reaction of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol with appropriate brominating agents. One common method includes the use of N-bromosuccinimide (NBS) in the presence of a catalytic amount of piperidine in refluxing ethanol . The reaction conditions are optimized to achieve high yields and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the quality of the compound .

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide has numerous applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its antimicrobial and antifungal activities.

    Medicine: Explored for its potential as an anticancer agent, particularly in breast cancer research.

    Industry: Utilized in the development of new pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit enzymes such as PARP-1 and EGFR, which are involved in DNA repair and cell proliferation pathways. This inhibition leads to the induction of apoptosis in cancer cells, making it a promising candidate for anticancer therapy .

Comparison with Similar Compounds

Similar Compounds

    [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazine: Another heterocyclic compound with similar structural features but different pharmacological activities.

    [1,2,4]Triazolo[5,1-b][1,3,5]thiadiazine: A structural isomer with distinct biological properties.

    [1,2,4]Triazolo[1,5-c][1,3,5]thiadiazine: Another isomer with unique applications in medicinal chemistry.

Uniqueness

[1,2,4]Triazolo[3,4-b][1,3,4]thiadiazol-6-amine hydrobromide is unique due to its dual inhibition of PARP-1 and EGFR, which makes it particularly effective in targeting cancer cells. Its ability to induce apoptosis and arrest the cell cycle at the G2/M phase further distinguishes it from other similar compounds .

Properties

Molecular Formula

C3H4BrN5S

Molecular Weight

222.07 g/mol

IUPAC Name

[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-amine;hydrobromide

InChI

InChI=1S/C3H3N5S.BrH/c4-2-7-8-1-5-6-3(8)9-2;/h1H,(H2,4,7);1H

InChI Key

VGWBVMAEBAJALV-UHFFFAOYSA-N

Canonical SMILES

C1=NN=C2N1N=C(S2)N.Br

Origin of Product

United States

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